

Solubility Profile & Solvent System Design: N-Benzyl-2-methoxy-N-methylacetamide

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Compound of Interest

Compound Name: *N-benzyl-2-methoxy-N-methylacetamide*

CAS No.: 139765-14-3

Cat. No.: B2956800

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Executive Summary & Strategic Importance

N-Benzyl-2-methoxy-N-methylacetamide (CAS: 139765-14-3) is a critical tertiary amide intermediate, often utilized in the synthesis of complex pharmaceutical agents, including Menin-MLL inhibitors and peptidomimetics. Unlike crystalline APIs (Active Pharmaceutical Ingredients) like Lacosamide, this compound typically exists as a viscous clear oil at room temperature.

For process chemists and formulation scientists, the "solubility profile" of a liquid intermediate translates to miscibility mapping and partition coefficient (LogP) determination. Understanding these parameters is vital for:

- **Reaction Solvent Selection:** Ensuring homogeneity during N-methylation or coupling reactions.
- **Work-up Strategy:** Designing efficient liquid-liquid extractions (LLE) to remove impurities.
- **Purification:** Selecting mobile phases for chromatography or antisolvents for potential low-temperature crystallization.

This technical guide outlines the physicochemical basis for solvent interaction and provides a validated protocol for determining the miscibility and thermodynamic profile of this compound.

Physicochemical Characterization

Before experimental screening, a structural analysis provides the baseline for solvent selection.

Structural Analysis

- Core Scaffold: Tertiary amide (Acetamide derivative).[1]
- Substituents:
 - N-Benzyl group: Adds significant lipophilicity and aromatic character (- interactions).
 - N-Methyl group: Removes the hydrogen bond donor capability of the amide, lowering the boiling point and preventing strong self-association (hence the liquid state).
 - 2-Methoxy group: Provides a weak hydrogen bond acceptor site (ether oxygen).

Predicted Thermodynamic Properties

Property	Value / Prediction	Relevance
Physical State	Clear Oil	Requires miscibility screening vs. saturation solubility.
Molecular Weight	193.24 g/mol	Low MW facilitates high solubility in organic solvents.
LogP (Predicted)	-1.1 - 1.5	Moderately lipophilic; likely soluble in alcohols and chlorinated solvents.
H-Bond Donors	0	Limited water solubility; good solubility in aprotic solvents.
H-Bond Acceptors	2 (Amide O, Ether O)	Interacts well with protic solvents (Alcohols).

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

For liquid intermediates, the Hansen Solubility Parameter (HSP) model is the gold standard for predicting miscibility. It decomposes the total energy of vaporization into three components:

Dispersion (

), Polar (

), and Hydrogen Bonding (

).

Group Contribution Calculation

Using the Stefanis-Panayiotou group-contribution method, we estimate the HSP values for **N-benzyl-2-methoxy-N-methylacetamide** to guide solvent selection.

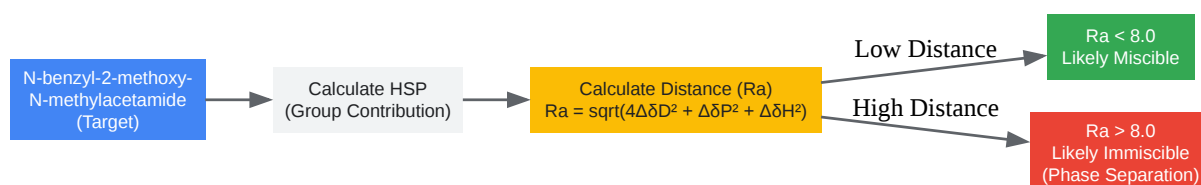
- (Dispersion): High due to the benzyl ring.
- (Polar): Moderate due to the amide dipole.
- (H-Bonding): Moderate (Acceptor only).

Estimated HSP Vector:

- Target Solvents with
will likely be fully miscible.

HSP Interaction Map (DOT Visualization)

The following diagram illustrates the logical flow for selecting solvents based on HSP distance ().



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Figure 1: Decision logic for solvent miscibility prediction using Hansen Solubility Parameters.

Experimental Protocols (The Self-Validating System)

Protocol A: Visual Miscibility Screening

Since the compound is an oil, we determine the Miscibility Window rather than a solubility curve.

Reagents: HPLC grade solvents (Methanol, Acetonitrile, Toluene, Heptane, Water, DCM).

Equipment: 4mL glass vials, vortex mixer, calibrated micropipette.

Step-by-Step Methodology:

- Aliquot Preparation: Dispense 100 mg of **N-benzyl-2-methoxy-N-methylacetamide** into a clear glass vial.
- Solvent Addition: Add the test solvent in stepwise increments (e.g., 100

L, equivalent to 1:1 v/v).

- Agitation: Vortex for 30 seconds.
- Observation:
 - Miscible: Single clear phase.
 - Immiscible: Distinct phase boundary or emulsion.
- Temperature Stress: If miscible, cool to 0°C to check for phase separation or crystallization.

Data Output (Typical Profile):

Solvent Class	Solvent	Miscibility Result	Application
Polar Protic	Water	Immiscible / Low	Washing aqueous impurities.
Polar Protic	Ethanol	Miscible	Potential crystallization solvent (at low temp).
Polar Aprotic	DMSO	Miscible	Reaction solvent.
Chlorinated	DCM	Miscible	Extraction solvent (Organic phase).

| Hydrocarbon | Heptane | Immiscible | Washing non-polar impurities (degreasing). |

Protocol B: Partition Coefficient (LogP) Determination

This protocol validates the lipophilicity, crucial for extraction efficiency.

Method: Shake-Flask Method (OECD 107 equivalent).

- Equilibration: Saturate 1-Octanol with Water, and Water with 1-Octanol.
- Dissolution: Dissolve 50 mg of the compound in 5 mL of pre-saturated Octanol.

- Partitioning: Add 5 mL of pre-saturated Water. Shake for 24 hours at 25°C.
- Separation: Centrifuge to separate phases.
- Quantification: Analyze both phases using HPLC-UV (210 nm or 254 nm).
- Calculation:

Applications in Process Chemistry[2]

Extraction Strategy (Work-up)

Based on the profile, the compound is lipophilic ($\text{LogP} > 1$).

- Recommended System: Ethyl Acetate / Water or DCM / Water.
- Mechanism: The compound partitions into the organic layer. Acidic/Basic washes can be used to remove unreacted amine or acid starting materials without losing the neutral amide product.

Purification via Chromatography

- Stationary Phase: Silica Gel.
- Mobile Phase: Hexane/Ethyl Acetate gradient.
- Insight: Since the compound is immiscible with pure Heptane/Hexane but miscible with EtOAc, a gradient starting at 10-20% EtOAc will effectively retain and then elute the compound.

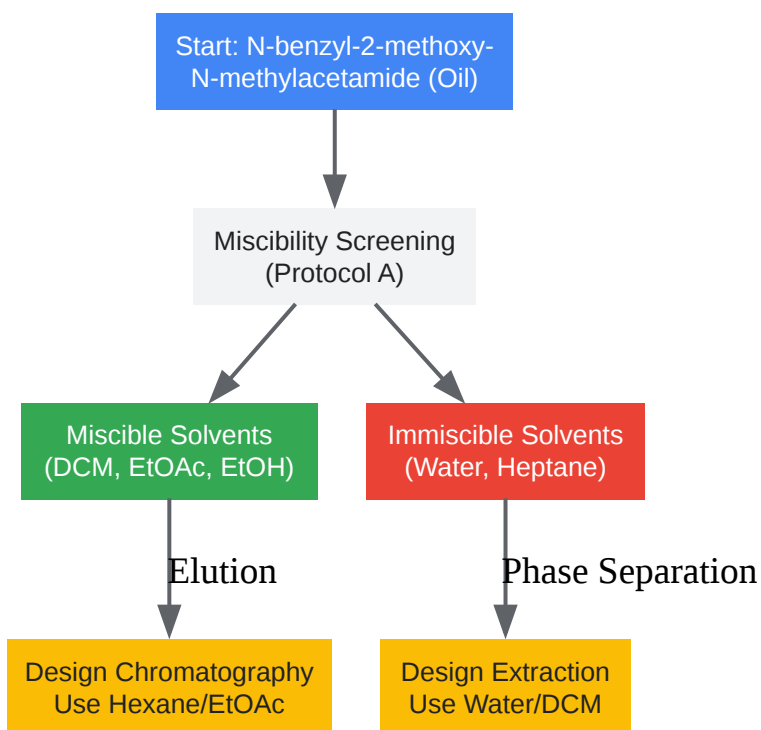
Crystallization Potential

While typically an oil, amides can often be forced to crystallize at low temperatures or high purity.

- Screening Approach: Dissolve in minimal Diethyl Ether or TBME (tert-butyl methyl ether) and cool to -20°C. Add a seed crystal if available.

Workflow Visualization

The following diagram summarizes the complete characterization workflow for this intermediate.



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Figure 2: Workflow for translating miscibility data into process operations.

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solubility profiling).

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